2-Chloronaphthalene 2-Chloronaphthalene Monoclinic plates or off-white crystalline powder. Melting point 59.5 °C.
structure in first source
Brand Name: Vulcanchem
CAS No.: 91-58-7
VCID: VC0515886
InChI: InChI=1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
SMILES: Array
Molecular Formula: C10H7Cl
Molecular Weight: 162.61 g/mol

2-Chloronaphthalene

CAS No.: 91-58-7

Cat. No.: VC0515886

Molecular Formula: C10H7Cl

Molecular Weight: 162.61 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Chloronaphthalene - 91-58-7

Specification

CAS No. 91-58-7
Molecular Formula C10H7Cl
Molecular Weight 162.61 g/mol
IUPAC Name 2-chloronaphthalene
Standard InChI InChI=1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Standard InChI Key CGYGETOMCSJHJU-UHFFFAOYSA-N
Impurities ... Possible impurities of ... /chloronaphthalenes/ ... may include biphenyls, fluorenes, pyrenes, anthracenes and dibenzofurans. /Chloronaphthalenes/
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)Cl
Appearance Solid powder
Boiling Point 493 °F at 760 mmHg (NTP, 1992)
256 °C @ 760 mm Hg; 132.6 °C @ 20 mm Hg; 119.7 °C @ 11 mm Hg
at 101kPa: 259Â °C
Colorform Monoclinic plates, leaflets from dil alcohol
Leaflets from ethanol (aq)
Flash Point 125Â °C
Melting Point 139.1 °F (NTP, 1992)
59.5 deg C
59.5Â °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

2-Chloronaphthalene belongs to the class of chlorinated polycyclic aromatic hydrocarbons, characterized by a naphthalene backbone with a chlorine atom at the β-position (Figure 1). Its molecular weight of 162.62 g/mol and planar aromatic structure contribute to its crystalline solid state at ambient temperatures . The compound’s isomerism with 1-chloronaphthalene arises from differences in halogen substitution patterns, leading to distinct physicochemical behaviors. X-ray diffraction studies reveal that the chlorine atom in the β-position creates a slight torsional distortion in the naphthalene ring system, influencing intermolecular interactions and crystal packing .

Spectroscopic Identification

Fourier-transform infrared (FTIR) spectroscopy of 2-chloronaphthalene shows characteristic C-Cl stretching vibrations at 550–600 cm1^{-1} and aromatic C-H bending modes at 750–900 cm1^{-1} . Nuclear magnetic resonance (NMR) spectra exhibit distinct proton environments: the 1H^1\text{H}-NMR spectrum displays a doublet at δ 7.85 ppm for the chlorine-adjacent proton and multiplet signals between δ 7.40–7.75 ppm for the remaining aromatic protons . Mass spectrometry (EI-MS) fragments at m/z 162 (M+^+), 127 (M+^+-Cl), and 89 (naphthalene fragment) .

Synthesis and Production

Industrial Chlorination Processes

Commercial production of 2-chloronaphthalene involves electrophilic aromatic substitution of naphthalene using chlorine gas (Cl2\text{Cl}_2) in the presence of Lewis acid catalysts such as iron(III) chloride (FeCl3\text{FeCl}_3):

C10H8+Cl2FeCl3C10H7Cl+HCl\text{C}_{10}\text{H}_8 + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{C}_{10}\text{H}_7\text{Cl} + \text{HCl}

Reaction temperatures of 80–100°C favor β-substitution, yielding 2-chloronaphthalene as the major product (60–70% selectivity), with 1-chloronaphthalene and dichlorinated derivatives as byproducts . Post-synthesis purification employs fractional distillation under reduced pressure (20 mmHg, 150°C) to achieve >98% purity .

Laboratory-Scale Methods

Small-scale synthesis utilizes iodine monochloride (ICl\text{ICl}) as a chlorinating agent in dichloromethane solvent, achieving 85% yield at 25°C . Gas chromatography-mass spectrometry (GC-MS) coupled with flame ionization detection (FID) monitors reaction progress, with a typical retention time of 12.3 minutes on a DB-5MS column .

Physicochemical Properties

Thermodynamic Parameters

Table 1 summarizes key physical properties derived from experimental and computational studies:

PropertyValueMethodReference
Melting Point61°CDSC
Boiling Point256°CEbulliometry
Density (25°C)1.194 g/cm3^3Pycnometry
Vapor Pressure (25°C)0.0122 mmHgTranspiration
log KowK_{\text{ow}}3.90Shake-flask
Aqueous Solubility (25°C)11.7 mg/LColumn elution
Henry’s Law Constant3.20 × 104^{-4} atm·m3^3/molEPI Suite

The compound’s low vapor pressure and moderate solubility facilitate atmospheric deposition and aquatic transport, respectively .

Solid-State Behavior

Differential scanning calorimetry (DSC) reveals a crystal-crystal phase transition at 45°C, attributed to changes in molecular packing from monoclinic to orthorhombic symmetry . Raman spectroscopy of the crystalline phase shows lattice modes below 200 cm1^{-1}, indicative of weak van der Waals interactions .

Chemical Reactivity and Complexation

Inclusion Complexes with Cyclodextrins

2-Chloronaphthalene forms 1:1 and 2:1 host-guest complexes with α-cyclodextrin (α-CD) in aqueous solutions. Fluorescence quenching studies determined association constants of K1=120M1K_1 = 120 \, \text{M}^{-1} and K2=45M1K_2 = 45 \, \text{M}^{-1} at 25°C . The 2:1 α-CD:2-CN complex exhibits room-temperature phosphorescence (ϕp=0.029\phi_p = 0.029) due to restricted molecular motion and shielding from oxygen quenching . Addition of potassium iodide (KI) enhances phosphorescence intensity at low concentrations (<0.1 M) through ternary α-CD-2-CN-I^- complex formation, while higher KI concentrations promote non-radiative decay .

Electrophilic Substitution Reactions

The chlorine substituent deactivates the naphthalene ring toward further electrophilic attack. Nitration with mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) at 50°C yields 5-nitro-2-chloronaphthalene as the major product (70% yield), with regioselectivity dictated by the chlorine’s meta-directing effect .

Applications and Industrial Uses

Fullerene Synthesis

2-Chloronaphthalene serves as a solvent in high-temperature (600°C) fullerene production via laser ablation of graphite. Its high boiling point and thermal stability prevent premature carbon cluster condensation, enabling C60\text{C}_{60} yields up to 14% .

Analytical Chemistry

The compound’s phosphorescent properties in cyclodextrin matrices enable its use as a luminescent probe for hydrophobic microenvironments. Detection limits of 0.1 nM have been achieved in water samples using time-resolved phosphorimetry .

Toxicological Profile

Acute and Chronic Exposure

Environmental Fate and Remediation

Abiotic Degradation

Hydrolysis half-lives exceed 1,000 years at pH 7, while UV photolysis in aqueous solutions (λ>290nm\lambda > 290 \, \text{nm}) proceeds with a half-life of 120 days . Soil adsorption coefficients (KocK_{\text{oc}}) range from 2,478 to 10,700 L/kg, indicating strong sorption to organic matter .

Biodegradation Pathways

Aerobic metabolism by Sphingomonas sp. strain NP-3 involves dioxygenase-mediated ring cleavage, producing 3-chlorosalicylate as a transient intermediate. Half-lives in activated sludge systems range from 14 to 28 days under optimal conditions (30°C, pH 6.8) .

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